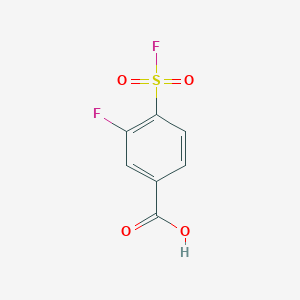

3-Fluoro-4-(fluorosulfonyl)benzoic acid

Descripción general

Descripción

3-Fluoro-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4F2O4S It is characterized by the presence of both a fluorine atom and a fluorosulfonyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorosulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and the fluorosulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

3-Fluoro-4-(fluorosulfonyl)benzoic acid is a chemical compound with applications in organic synthesis, chemical biology, drug discovery, and materials science. It features a benzoic acid structure combined with a fluorosulfonyloxy group, giving it unique chemical properties.

Key Information:

- IUPAC Name: 3-fluoro-4-fluorosulfonylbenzoic acid

- Molecular Formula: C7H4F2O4S

- Molecular Weight: 222.17 g/mol

- CAS Number: 1936674-88-2

As a Building Block

Fluorinated compounds are often used in bioactive molecules to change their chemical, physical, and biological properties .

Sulfonyl Fluoride Synthesis

This compound can be used to produce sulfonyl fluorides, which are useful in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals is a method for producing sulfonyl fluorides.

Glutathione S-Transferase Research

4-Fluorosulfonyloxybenzoic acid has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase in biochemistry, specifically in the study of proteins that bind ATP and GTP.

Research suggests that 4-fluorosulfonyloxybenzoic acid may have biological activity relevant to drug discovery and modifying amino acids, suggesting it could be used in developing prodrugs to enhance bioavailability and target specific biological pathways. Compounds with similar structures have demonstrated antimicrobial and anti-inflammatory properties.

Safety and Hazards

This compound is associated with several hazards :

- H302: Harmful if swallowed.

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

Precautionary measures include wearing protective gear, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(fluorosulfonyl)benzoic acid involves its ability to interact with specific molecular targets. The fluorosulfonyl group is known to act as an electrophilic warhead, capable of forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in chemical biology and drug discovery .

Comparación Con Compuestos Similares

4-Fluorobenzoic acid: Similar in structure but lacks the fluorosulfonyl group.

4-(Fluorosulfonyl)benzoic acid: Similar but with the fluorosulfonyl group in a different position.

3-(Fluorosulfonyl)benzoic acid: Similar but without the additional fluorine atom.

Uniqueness: 3-Fluoro-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both a fluorine atom and a fluorosulfonyl group on the benzoic acid core. This dual functionality provides distinct reactivity and potential for diverse applications in various fields of research .

Actividad Biológica

3-Fluoro-4-(fluorosulfonyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its unique structural features, which include a fluorine atom and a fluorosulfonyl group attached to a benzoic acid backbone. The molecular formula is C₇H₄F₂O₄S, and it exhibits a melting point range of 211 °C to 213 °C. The presence of the fluorine atom enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications .

Research indicates that this compound functions as a multi-targeted inhibitor in neurodegenerative diseases, particularly Alzheimer's disease. It interacts with proteins involved in neurodegeneration, potentially inhibiting pathways associated with the disease. Additionally, the compound has shown promise as an antimicrobial agent, with studies highlighting its effectiveness against specific pathogens through the synthesis of derivatives such as oxadiazole compounds.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit key targets involved in neurodegeneration. For instance, compounds derived from this structure have been evaluated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. These effects suggest a potential role in protecting against cognitive decline associated with Alzheimer's disease .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. Research indicates that modifications to its structure can enhance its efficacy as an antimicrobial agent. For example, oxadiazole derivatives synthesized from this compound exhibited significant antibacterial activity, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-fluoro-4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZRVDQRZALPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936674-88-2 | |

| Record name | 3-fluoro-4-(fluorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.